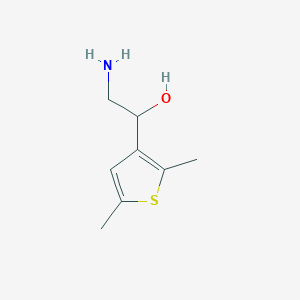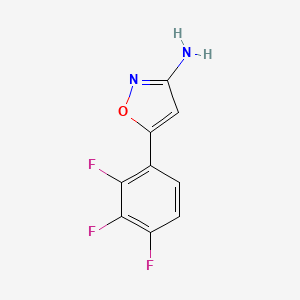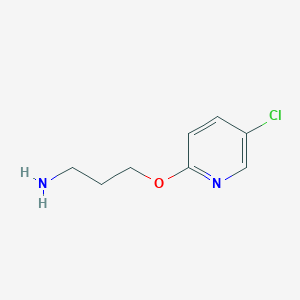
3-((5-Chloropyridin-2-yl)oxy)propan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-((5-Chloropyridin-2-yl)oxy)propan-1-amine is an organic compound with the molecular formula C8H11ClN2O This compound features a chloropyridine moiety linked to a propan-1-amine group via an oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((5-Chloropyridin-2-yl)oxy)propan-1-amine typically involves the reaction of 5-chloropyridin-2-ol with 3-chloropropan-1-amine under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism where the hydroxyl group of 5-chloropyridin-2-ol is replaced by the amine group of 3-chloropropan-1-amine, forming the desired product .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the conversion rate and minimize by-products. Common solvents used in the process include dimethylformamide (DMF) and tetrahydrofuran (THF), with catalysts such as potassium carbonate to facilitate the reaction .
Chemical Reactions Analysis
Types of Reactions
3-((5-Chloropyridin-2-yl)oxy)propan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The chloropyridine moiety can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid (mCPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide yields N-oxides, while reduction with LiAlH4 produces primary amines .
Scientific Research Applications
3-((5-Chloropyridin-2-yl)oxy)propan-1-amine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for synthesizing various pharmacologically active compounds, including potential antifungal and antibacterial agents.
Agrochemicals: The compound is explored for its potential use in developing new pesticides and herbicides due to its unique mode of action.
Chemical Biology: It serves as a probe in studying biological pathways and interactions at the molecular level.
Mechanism of Action
The mechanism of action of 3-((5-Chloropyridin-2-yl)oxy)propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. In the case of agrochemicals, it may disrupt essential biological processes in pests, leading to their elimination .
Comparison with Similar Compounds
Similar Compounds
- 3-((5-Trifluoromethylpyridin-2-yl)oxy)propan-1-amine
- 3-((5-Methylpyridin-2-yl)oxy)propan-1-amine
- 3-((5-Bromopyridin-2-yl)oxy)propan-1-amine
Uniqueness
3-((5-Chloropyridin-2-yl)oxy)propan-1-amine is unique due to the presence of the chlorine atom in the pyridine ring, which can influence its reactivity and interaction with biological targets. This chlorine atom can enhance the compound’s lipophilicity and ability to penetrate cell membranes, making it a valuable scaffold in drug design and agrochemical development .
Properties
Molecular Formula |
C8H11ClN2O |
|---|---|
Molecular Weight |
186.64 g/mol |
IUPAC Name |
3-(5-chloropyridin-2-yl)oxypropan-1-amine |
InChI |
InChI=1S/C8H11ClN2O/c9-7-2-3-8(11-6-7)12-5-1-4-10/h2-3,6H,1,4-5,10H2 |
InChI Key |
FHHJGIMSNKTPLX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1Cl)OCCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



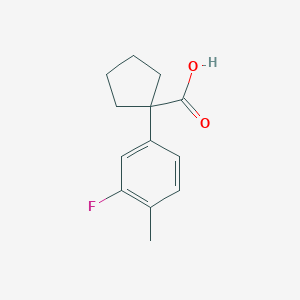
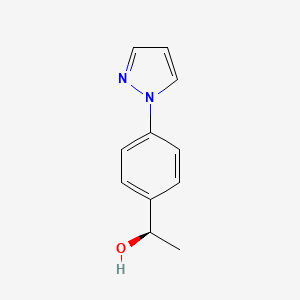
![3-Amino-3-[4-(propan-2-yloxy)phenyl]propan-1-ol](/img/structure/B13600828.png)
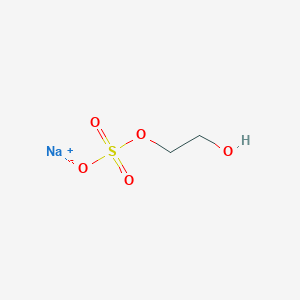
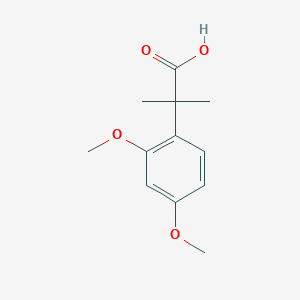
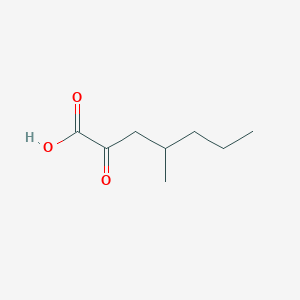
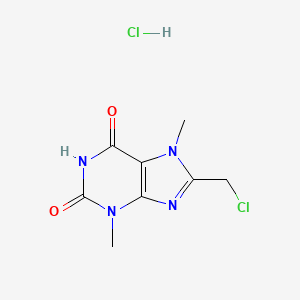
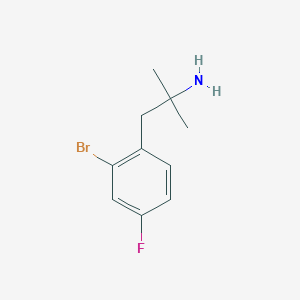
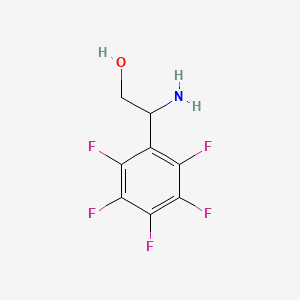
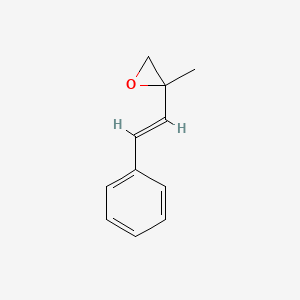
![1,5-Dioxa-8-azaspiro[5.5]undecane](/img/structure/B13600875.png)
